
1-Tert-butyl 10-methyl dec-3-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 10-methyl dec-3-enedioate is an organic compound with a unique structure that includes a tert-butyl group and a methyl group attached to a dec-3-enedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 10-methyl dec-3-enedioate typically involves the esterification of dec-3-enedioic acid with tert-butyl alcohol and methyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 10-methyl dec-3-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Tert-butyl 10-methyl dec-3-enedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Tert-butyl 10-methyl dec-3-enedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Tert-butyl 3-methyl dec-3-enedioate
- 1-Tert-butyl 10-ethyl dec-3-enedioate
- 1-Tert-butyl 10-methyl dec-2-enedioate
Uniqueness
1-Tert-butyl 10-methyl dec-3-enedioate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
63254-49-9 |
|---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
1-O-tert-butyl 10-O-methyl dec-3-enedioate |
InChI |
InChI=1S/C15H26O4/c1-15(2,3)19-14(17)12-10-8-6-5-7-9-11-13(16)18-4/h8,10H,5-7,9,11-12H2,1-4H3 |
InChI Key |
NXFDYEQPICHWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC=CCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


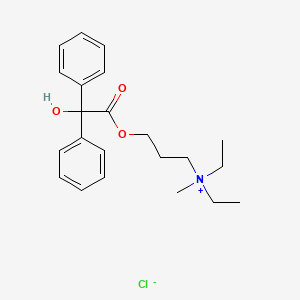



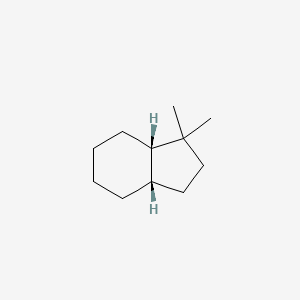
![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)
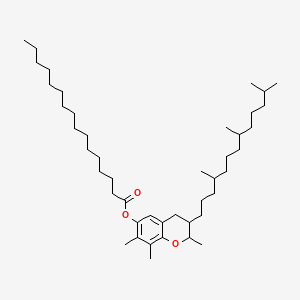
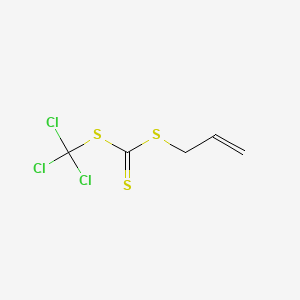

![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)

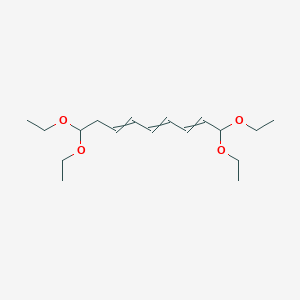
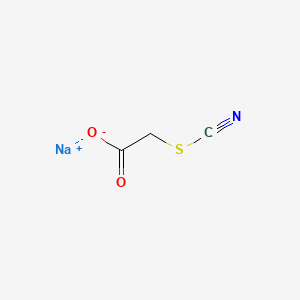
![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)
